molecular formula C16H12N2O2 B12673131 10-Methoxy-5,10-dihydro-4aH-indolo(3,2-b)quinoline 5-oxide CAS No. 80271-02-9

10-Methoxy-5,10-dihydro-4aH-indolo(3,2-b)quinoline 5-oxide

Cat. No.: B12673131
CAS No.: 80271-02-9
M. Wt: 264.28 g/mol
InChI Key: NRHVXGMPQMDBOV-UHFFFAOYSA-N
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Description

10-Methoxy-5,10-dihydro-4aH-indolo(3,2-b)quinoline 5-oxide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its indoloquinoline core, which is a fused ring system combining indole and quinoline moieties. The presence of a methoxy group and an oxide functional group further distinguishes this compound, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methoxy-5,10-dihydro-4aH-indolo(3,2-b)quinoline 5-oxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from an anthranilic acid derivative, the compound can be synthesized through a series of reactions involving condensation, cyclization, and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

10-Methoxy-5,10-dihydro-4aH-indolo(3,2-b)quinoline 5-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines or alcohols are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

10-Methoxy-5,10-dihydro-4aH-indolo(3,2-b)quinoline 5-oxide has several scientific research applications:

Mechanism of Action

The mechanism by which 10-Methoxy-5,10-dihydro-4aH-indolo(3,2-b)quinoline 5-oxide exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 10-Methoxy-10H-indolo(3,2-b)quinoline 5-oxide
  • 10-Methoxy-5-oxidoindolo(3,2-b)quinolin-5-ium
  • 8-Methoxy-2,5-dimethyl-5H-indolo(2,3-b)quinoline

Uniqueness

10-Methoxy-5,10-dihydro-4aH-indolo(3,2-b)quinoline 5-oxide stands out due to its specific substitution pattern and the presence of an oxide functional group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

80271-02-9

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

10-methoxy-5-oxidoindolo[3,2-b]quinolin-5-ium

InChI

InChI=1S/C16H12N2O2/c1-20-18-14-9-5-3-7-12(14)16-15(18)10-11-6-2-4-8-13(11)17(16)19/h2-10H,1H3

InChI Key

NRHVXGMPQMDBOV-UHFFFAOYSA-N

Canonical SMILES

CON1C2=CC=CC=C2C3=[N+](C4=CC=CC=C4C=C31)[O-]

Origin of Product

United States

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